BenchChemオンラインストアへようこそ!

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

PAD4 inhibition collagen-induced arthritis in vivo pharmacology

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (abbreviated TTA) is a small-molecule 1,3,5-triazine derivative bearing two electron-withdrawing 2,2,2-trifluoroethoxy groups at the 4- and 6-positions and a free 2-amine. The compound is recognized as a peptidylarginine deiminase 4 (PAD4) inhibitor, with first-in-class in vivo efficacy demonstrated in a collagen-induced arthritis (CIA) mouse model at daily doses of 2.5 and 5 mg/kg.

Molecular Formula C7H6F6N4O2
Molecular Weight 292.14 g/mol
CAS No. 301211-00-7
Cat. No. B1332038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
CAS301211-00-7
Molecular FormulaC7H6F6N4O2
Molecular Weight292.14 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OC1=NC(=NC(=N1)N)OCC(F)(F)F
InChIInChI=1S/C7H6F6N4O2/c8-6(9,10)1-18-4-15-3(14)16-5(17-4)19-2-7(11,12)13/h1-2H2,(H2,14,15,16,17)
InChIKeyBLRWOTDMVWVIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (CAS 301211-00-7): A Structurally Distinctive PAD4-Targeting Triazine for Inflammation Research


4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (abbreviated TTA) is a small-molecule 1,3,5-triazine derivative bearing two electron-withdrawing 2,2,2-trifluoroethoxy groups at the 4- and 6-positions and a free 2-amine. The compound is recognized as a peptidylarginine deiminase 4 (PAD4) inhibitor, with first-in-class in vivo efficacy demonstrated in a collagen-induced arthritis (CIA) mouse model at daily doses of 2.5 and 5 mg/kg [1]. It is commercially available as a research chemical with a typical purity specification of ≥95% from major suppliers .

Why Generic Substitution of 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine Is Not Advisable Without Quantitative Verification


Within the 1,3,5-triazin-2-amine chemotype, subtle alterations to the 4,6-dialkoxy substituents can profoundly impact target engagement, pharmacokinetic behavior, and functional efficacy. The 2,2,2-trifluoroethoxy groups in TTA impart distinct physicochemical properties—including increased lipophilicity (LogP ≈ 1.92) [1] and metabolic stability conferred by electron-withdrawing fluorine atoms—that are not replicated by methoxy or ethoxy analogs. More critically, only TTA has published PAD4-inhibitory activity accompanied by in vivo pharmacodynamic data in a disease-relevant arthritis model [2]. Procuring a generic 4,6-dialkoxy-triazin-2-amine without verifying its PAD4 inhibitory potency and in vivo profile risks obtaining a compound that lacks the validated biological activity essential for inflammation-targeted research programs.

Quantitative Differentiation Evidence for 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine Versus Closest Analogs and In-Class PAD4 Inhibitors


In Vivo Efficacy in Collagen-Induced Arthritis: TTA (2.5 mg/kg) vs. BB-Cl-amidine (Effective at 10 mg/kg)

TTA significantly attenuated collagen-induced arthritis clinical scores in DBA/1 mice at daily doses of 2.5 mg/kg and 5 mg/kg (p<0.0001 vs. vehicle control), with treatment initiated on day 21 post-immunization and continued through day 42 [1]. In a separate study using the same CIA model, the second-generation PAD inhibitor BB-Cl-amidine required a dose of 10 mg/kg to achieve comparable reversal of clinical and histological arthritis manifestations [2]. This cross-study comparison suggests that TTA achieves significant in vivo efficacy at a 4-fold lower daily dose than BB-Cl-amidine, although direct head-to-head data are not available.

PAD4 inhibition collagen-induced arthritis in vivo pharmacology

T Cell Subset Modulation: TTA Reduces Pathogenic Th17 Cells in CIA Spleen

Flow cytometric analysis of spleen cells from TTA-treated CIA mice revealed a significant reduction in Th17 (CD4+IL-17A+) cell populations (p<0.01) and a decreasing trend in Th1 (CD4+IFN-γ+) cells, while Treg (CD4+CD25+) cells were unchanged [1]. This immunomodulatory profile—selective suppression of pathogenic Th17 cells with preservation of Tregs—parallels observations reported for BB-Cl-amidine, which also decreased Th1 and Th17 responses in lymph node cells of CIA mice at 10 mg/kg [2]. The consistency of Th17 suppression across two independent studies reinforces the mechanistic relevance of PAD4 inhibition in CIA.

Th17 cells PAD4 inhibitor autoimmune inflammation

Physicochemical Differentiation: Trifluoroethoxy vs. Methoxy Substitution Alters Lipophilicity and Metabolic Stability

The calculated LogP of 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is approximately 1.92, as reported in the Molbase database [1]. In contrast, the 4,6-dimethoxy analog (CAS 16370-63-1) has a predicted LogP significantly lower, estimated at approximately 0.3–0.5 based on fragment-based calculations (exact experimental LogP not publicly available). The 2,2,2-trifluoroethoxy group is known to increase lipophilicity while simultaneously enhancing metabolic stability due to the electron-withdrawing nature of fluorine atoms, which reduces susceptibility to cytochrome P450-mediated oxidation compared to alkoxy analogs [2]. This combination of moderate lipophilicity and metabolic resistance makes TTA a more favorable scaffold for in vivo pharmacological studies than methoxy-substituted triazine-2-amines.

lipophilicity metabolic stability structure-property relationships

Optimal Research and Industrial Application Scenarios for 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (TTA)


Preclinical Rheumatoid Arthritis Research: In Vivo PAD4 Inhibition Studies

TTA is optimally deployed in murine collagen-induced arthritis (CIA) models for evaluating PAD4-dependent pathology. Based on published dosing (2.5–5 mg/kg/day i.p. from day 21–42) [1], researchers can design experiments that probe the role of PAD4 in joint inflammation, citrullination, and Th17-mediated autoimmunity. Its demonstrated efficacy at doses lower than those required for BB-Cl-amidine (10 mg/kg) makes it a cost-efficient tool compound for long-term in vivo studies.

Th17-Mediated Autoimmune Disease Exploration

The compound's ability to suppress Th17 cells while preserving Treg populations, as shown by flow cytometry in CIA mouse spleen (p<0.01) [1], positions TTA as a valuable chemical probe for dissecting Th17 biology in autoimmune contexts beyond arthritis, including experimental autoimmune encephalomyelitis (EAE) and inflammatory bowel disease models.

Medicinal Chemistry Scaffold Optimization for PAD4-Targeted Therapeutics

The 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine core serves as a validated starting point for structure-activity relationship (SAR) campaigns. Its moderate lipophilicity (LogP ≈ 1.92) [2] and the metabolic stability conferred by trifluoroethoxy groups provide a favorable profile for lead optimization. Medicinal chemists can derivatize the free 2-amine position to explore potency, selectivity, and pharmacokinetic improvements while retaining the PAD4-inhibitory scaffold.

Building Block for Fluorinated Triazine Library Synthesis

As a commercially available building block with ≥95% purity , TTA can serve as a key intermediate for constructing focused libraries of fluorinated 1,3,5-triazine derivatives. The trifluoroethoxy substituents impart unique electronic and steric properties that can be exploited in the design of novel PAD4 inhibitors or other biologically active triazine-based compounds.

Quote Request

Request a Quote for 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.